- Preparation of azabicyclo benzothiazole derivative and application thereof, World Intellectual Property Organization, , ,
Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
CAS-Nr.:946426-94-4
MF:C13H10BrCl2NO
MW:347.034600734711
CID:1984496
Update Time:2023-09-21
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
- CTK3I4900
- 4-Brommethyl-5,7-dihydroxy-cumarin
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-bromomethyl-5,7-dihydroxy-coumarin
- AGN-PC-00L948
- dihydroxy-5,7 (bromomethyl)-4 coumarine
- 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
- 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
-
- Inchi: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
- InChI-Schlüssel: PNZIYSWKRBYITO-UHFFFAOYSA-N
- Lächelt: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01629-5g |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole |
946426-94-4 | 95% | 5g |
$1850 | 2023-09-07 |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referenz
- Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Carbon tetrabromide Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referenz
- Preparation of substituted bicyclic compounds as bile acid receptor agonists, Korea, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 - 10 °C; 2 h, rt
Referenz
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Referenz
- Preparation of alkene compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Methanol , Dichloromethane ; cooled; 4 h, cooled
Referenz
- FXR receptor agonist and its preparation, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
Referenz
- Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio, Bioorganic & Medicinal Chemistry, 2021, 43,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
Referenz
- Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referenz
- Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referenz
- Preparation of heteroaryl compounds as FXR agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
Referenz
- Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia., World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
Referenz
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Referenz
- Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Referenz
- Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Referenz
- Preparation of spirocyclic compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
Referenz
- Fxr regulator, preparation method and use thereof, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
Referenz
- FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method, China, , ,
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials
- Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Verwandte Literatur
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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